1,2-Oxazolidin-4-ol
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Overview
Description
1,2-Oxazolidin-4-ol: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is of significant interest due to its versatile chemical properties and its role as an intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazolidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-free domino annulation or Mannich reactions. These methods are favored due to their efficiency and high yields. Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2-Oxazolidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
1,2-Oxazolidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential antibacterial and antiviral properties.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Oxazolidin-4-ol involves its ability to form stable complexes with various molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity. The compound’s unique ring structure allows it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.
Uniqueness: 1,2-Oxazolidin-4-ol is unique due to its specific ring structure and the presence of both hydroxyl and amine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2-oxazolidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c5-3-1-4-6-2-3/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJIHMTJCJDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412279-21-1 |
Source
|
Record name | 1,2-oxazolidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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